molecular formula C19H24N4O3 B2368530 (5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320172-99-2

(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2368530
CAS No.: 2320172-99-2
M. Wt: 356.426
InChI Key: NLSWJGOPMUQAIP-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is an organic compound known for its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include cyclopropyl isoxazole derivatives and piperidinyl methanone precursors. Key reaction conditions such as temperature, catalysts, and solvents play vital roles in ensuring the success of each step.

Industrial Production Methods

Industrial production of this compound involves scaling up laboratory procedures to meet commercial demands. Techniques such as continuous flow synthesis can be employed to increase efficiency and yield while maintaining quality. Reactors designed for large-scale operations ensure that the compound is produced consistently and safely.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone undergoes various chemical reactions including:

  • Oxidation: Conversion into higher oxidation states, often using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions to form corresponding alcohols or amines using agents like sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Products of these reactions depend on the specific reagents and conditions employed. Oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules, which can be used in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, making them valuable in biochemical assays and drug discovery research.

Medicine

In medicine, the compound is explored for its pharmacological properties. Its structure allows it to interact with specific biological targets, leading to potential therapeutic applications.

Industry

Industrially, the compound's properties can be harnessed in materials science for the development of advanced materials with unique functionalities.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its molecular structure allows it to fit into binding sites, where it can inhibit or activate biological pathways. These interactions are often studied using molecular docking and other computational methods.

Comparison with Similar Compounds

Comparison

(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of functional groups, which provide specific reactivity and binding properties. Compared to similar compounds like isoxazole derivatives or piperidine-containing compounds, it offers a distinct balance of stability and reactivity.

Similar Compounds

  • Isoxazole derivatives: Known for their versatility in synthetic chemistry.

  • Piperidine-containing compounds: Common in medicinal chemistry for their biological activity.

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Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12-13(2)20-11-21-18(12)25-10-14-5-7-23(8-6-14)19(24)16-9-17(26-22-16)15-3-4-15/h9,11,14-15H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSWJGOPMUQAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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